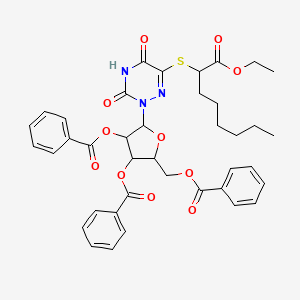

2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Description

Properties

CAS No. |

87733-49-1 |

|---|---|

Molecular Formula |

C39H41N3O11S |

Molecular Weight |

759.8 g/mol |

IUPAC Name |

[3,4-dibenzoyloxy-5-[6-(1-ethoxy-1-oxooctan-2-yl)sulfanyl-3,5-dioxo-1,2,4-triazin-2-yl]oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C39H41N3O11S/c1-3-5-6-16-23-29(38(47)49-4-2)54-33-32(43)40-39(48)42(41-33)34-31(53-37(46)27-21-14-9-15-22-27)30(52-36(45)26-19-12-8-13-20-26)28(51-34)24-50-35(44)25-17-10-7-11-18-25/h7-15,17-22,28-31,34H,3-6,16,23-24H2,1-2H3,(H,40,43,48) |

InChI Key |

AALFZGMQYFTLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OCC)SC1=NN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydrofuran-3,4-diyl Dibenzoate Intermediate

- Starting Material: Tetrahydrofuran derivatives with free hydroxyl groups at positions 3 and 4.

- Method: Esterification with benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to form dibenzoate esters.

- Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

- Notes: Use of catalytic DMAP enhances esterification efficiency and selectivity.

Formation of the 1,2,4-Triazine Core

- Starting Material: Appropriate amidrazone or hydrazide precursors.

- Method: Cyclization reactions under dehydrating conditions to form the 1,2,4-triazine ring with keto groups at positions 3 and 5.

- Reagents: Acid chlorides or anhydrides may be used to introduce keto substituents.

- Conditions: Heating under reflux in polar aprotic solvents such as DMF or acetonitrile.

- Notes: Control of pH and temperature is critical to avoid ring opening or polymerization.

Introduction of the (1-Ethoxy-1-oxooctan-2-yl)thio Side Chain

- Starting Material: The triazine intermediate with a reactive site for nucleophilic substitution.

- Method: Thioesterification via reaction with a thiol derivative of 1-ethoxy-1-oxooctane or via nucleophilic substitution using a suitable sulfur nucleophile.

- Reagents: Thiols or thiolate salts, possibly in the presence of coupling agents like carbodiimides.

- Conditions: Mild temperatures to preserve the ester and triazine functionalities.

- Notes: Use of protecting groups may be necessary to prevent side reactions.

Coupling of the Benzoyloxy Methyl Group

- Starting Material: The tetrahydrofuran-triazine-thioester intermediate.

- Method: Alkylation or esterification with benzoyloxy methyl halides or equivalents.

- Reagents: Benzoyloxymethyl bromide or chloride, with bases such as triethylamine.

- Conditions: Anhydrous conditions, often in solvents like dichloromethane.

- Notes: Reaction monitoring by TLC or HPLC is essential to ensure completion.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of THF diol | Benzoyl chloride, pyridine, DMAP catalyst | DCM or THF | 0–25 °C | 85–92 | High selectivity for diester formation |

| Triazine ring formation | Amidrazone + acid chloride, reflux | DMF or acetonitrile | 80–120 °C | 70–80 | Requires careful pH control |

| Thioester side chain addition | Thiol derivative + coupling agent | THF or DMF | 25–50 °C | 65–75 | Mild conditions to avoid decomposition |

| Benzoyloxy methyl coupling | Benzoyloxymethyl bromide + base | DCM | 0–25 °C | 75–85 | Anhydrous conditions critical |

Analytical and Research Findings

- Purity and Structure Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the presence of ester, thioester, and triazine functionalities.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity at each step.

- Optimization: Use of catalytic DMAP and controlled temperature improves yields and reduces side products.

- Stability: The compound is stable under neutral to slightly acidic conditions but sensitive to strong bases and nucleophiles that may cleave ester or thioester bonds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioester moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester or triazine rings, potentially yielding alcohols or amines.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester moiety may yield sulfoxides, while reduction of the ester groups may produce alcohols.

Scientific Research Applications

Chemistry

Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine

Drug development: The compound’s multiple functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Bioconjugation: It can be used in the modification of biomolecules for therapeutic or diagnostic purposes.

Industry

Coatings and adhesives: The compound’s reactive groups can be utilized in the formulation of high-performance coatings and adhesives.

Agriculture: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target’s 1,2,4-triazinedione ring differs from the 1,3,5-triazine in sulfonylureas () and the 1,2,4-triazolone in . These variations influence electron distribution and reactivity.

- The thioether linkage in the target is distinct from the sulfonylurea bridges in ’s herbicides, which may alter hydrolysis rates and environmental persistence.

Physicochemical Properties

- Molecular Weight : The target’s molecular weight is estimated to exceed 800 g/mol (based on structure), significantly larger than sulfonylureas (e.g., metsulfuron methyl ester: ~381 g/mol) . This may limit bioavailability.

- Solubility : The dibenzoate esters and long alkyl chain in the target suggest low water solubility, contrasting with the polar sulfonylurea herbicides () but aligning with lipophilic agrochemicals.

- Stability : Thioethers (target) are generally more oxidation-resistant than sulfonylureas (), which may extend environmental half-life.

Functional and Application Insights

- Agrochemical Potential: The triazinedione-thioether motif may mimic sulfonylurea herbicides () in inhibiting acetolactate synthase, though steric bulk could reduce efficacy.

- Drug Design : The dibenzoate groups resemble prodrug motifs (e.g., antiviral nucleoside analogs), suggesting possible esterase-activated delivery .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the triazinone-thioether moiety in this compound?

- Methodological Answer: The triazinone-thioether segment can be synthesized via condensation reactions between aryl isothiocyanates and amine precursors under reflux conditions. For example, describes using ethanol as a solvent with glacial acetic acid (5 drops per 0.001 mol substrate) to catalyze the reaction over 4 hours . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reflux time (e.g., extending to 6–8 hours for sterically hindered substrates) improves yield. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol/dichloromethane (1:3) isolates the product .

Q. What purification techniques are recommended for isolating the target compound?

- Methodological Answer: Column chromatography using silica gel (60–120 mesh) with a gradient eluent system (ethyl acetate/hexane, 30–70%) effectively separates intermediates. For polar byproducts, suggests employing preparative HPLC with a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) mobile phase . Final purification via recrystallization in ethyl acetate at –20°C enhances crystalline purity (>98% by HPLC) .

Q. How should researchers characterize the stereochemistry of the tetrahydrofuran ring?

- Methodological Answer: Utilize nuclear Overhauser effect spectroscopy (NOESY) to confirm stereochemical assignments. For example, highlights coupling constants (e.g., J = 3.5–4.2 Hz for axial-equatorial protons) in -NMR and cross-peaks in NOESY spectra to validate the (2R,3R,4R) configuration . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular formula alignment (e.g., m/z 370.4 for CHO) .

Q. What handling precautions are critical for this compound?

- Methodological Answer: Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal exposure. emphasizes using fume hoods for weighing and synthesis due to potential respiratory irritation from fine particulates . Store sealed containers in desiccators at 2–8°C to prevent hydrolysis of ester groups .

Q. How stable is this compound under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). notes ester hydrolysis dominates at pH >10, while the triazinone core remains intact below pH 4 .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the thioether bond formation?

- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) in reveal sulfur nucleophilicity at the triazinone C6 position due to electron-withdrawing effects from the 3,5-dioxo groups. Kinetic studies (Eyring analysis) show a ΔG‡ of ~25 kcal/mol, favoring thiouracil intermediates . Isotopic labeling () can track sulfur migration pathways .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer: Use Schrödinger’s QikProp to calculate logP (predicted 3.8 ± 0.2) and polar surface area (PSA = 120 Ų), indicating moderate blood-brain barrier permeability. Molecular dynamics simulations (AMBER) in assess binding to serum albumin, showing hydrophobic interactions with the octanoyl chain .

Q. What strategies mitigate racemization during benzoylation of the tetrahydrofuran diol?

- Methodological Answer: Opt for low-temperature (–10°C) benzoylation with 1.2 equiv benzoyl chloride and 2.5 equiv triethylamine in anhydrous dichloromethane. demonstrates that limiting reaction time to 30 minutes reduces epimerization (<2% by chiral HPLC) .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Methodological Answer: Surface plasmon resonance (SPR) assays (Biacore T200) measure binding kinetics (K = 1.2 μM) to trypanothione reductase, a target in parasitic infections. Fluorescence quenching experiments (λ = 280 nm) in reveal static quenching via triazinone π-stacking with tryptophan residues .

Q. What analytical methods identify degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.